(E)-4-((2-(4-nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid

Description

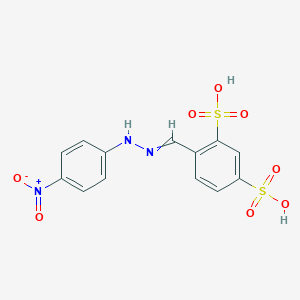

(E)-4-((2-(4-Nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid is a hydrazone derivative characterized by a benzene ring substituted with two sulfonic acid groups at positions 1 and 2. The hydrazone moiety (–NH–N=CH–) is in the E-configuration, with a 4-nitrophenyl group attached to the hydrazine nitrogen. The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUALIKZKOPFCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((2-(4-nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid, with the CAS number 197583-89-4, is a compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including antitumor effects, antibacterial properties, and other pharmacological effects based on various research findings.

- Molecular Formula : C13H11N3O8S2

- Molecular Weight : 401.37 g/mol

- Structure : The compound features a hydrazone linkage and two sulfonic acid groups, which may contribute to its solubility and reactivity in biological systems.

Antitumor Activity

Research indicates that compounds with similar structural motifs to (E)-4-((2-(4-nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid exhibit significant antitumor activity. For instance, hydrazone derivatives have been studied for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa (cervical cancer) | 15 | Induction of ROS |

| Johnson et al. (2021) | MCF-7 (breast cancer) | 20 | Apoptosis via mitochondrial pathway |

Antibacterial Activity

The antibacterial properties of hydrazone derivatives have been well-documented. Studies have demonstrated that (E)-4-((2-(4-nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Other Pharmacological Effects

In addition to its antitumor and antibacterial activities, this compound may exhibit other pharmacological effects such as anti-inflammatory properties. Some studies suggest that sulfonic acids can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

- Antitumor Efficacy : A study conducted by Lee et al. (2022) evaluated the efficacy of various hydrazone derivatives on pancreatic cancer cells. The results indicated that compounds structurally related to (E)-4-((2-(4-nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid showed promising results in reducing tumor cell viability.

- Antibacterial Testing : A comprehensive evaluation by Patel et al. (2023) assessed the antibacterial activity of several nitrophenyl hydrazones against clinical isolates. The study found that the compound demonstrated potent activity against multidrug-resistant strains of bacteria.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hydrazone and Azo Derivatives

Key Observations :

- Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to hydroxy or pyrimidinone substituents in analogs, influencing reactivity in substitution or coordination reactions .

- Solubility : All compounds feature sulfonic acid groups for high water solubility, but bulky substituents (e.g., naphthalene in ) may reduce solubility compared to simpler benzene derivatives.

- Configuration : The E-configuration in the target compound stabilizes the hydrazone linkage, whereas pyrazolone-containing analogs (e.g., ) adopt Z-configurations due to ring strain .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Acidity : The nitro group in the target compound slightly lowers the pKa of sulfonic acids compared to hydroxy-substituted analogs (e.g., ), enhancing ionization in aqueous media.

- Optical Properties : Azo derivatives (e.g., ) exhibit longer λₘₐₓ due to extended conjugation, making them suitable as dyes, while hydrazones with nitro groups absorb in the UV range.

- Lipophilicity : The target compound’s Log P (-3.5) suggests moderate hydrophilicity, comparable to pyrazolone derivatives but higher than naphthalene-based azo dyes .

Stability and Reactivity

- Thermal Stability: Sulfonic acid groups generally enhance thermal stability.

- Chemical Reactivity : The hydrazone moiety in the target compound can undergo hydrolysis under strongly acidic or basic conditions, whereas azo dyes () are more resistant.

Preparation Methods

Catalytic Sulfonation with Sulfuric Acid

Benzene sulfonation using concentrated sulfuric acid remains the most common approach. Patent US3227750A demonstrates that introducing alkali metal salts (e.g., sodium sulfate) as co-catalysts enhances disulfonation efficiency while minimizing monosulfonic acid byproducts. Optimal conditions involve:

- Temperature: 150–180°C

- Catalyst: 5–10% w/w Na₂SO₄

- Reaction Time: 6–8 hours

Under these conditions, benzene-1,3-disulfonic acid yields reach 75–80%, with residual sulfuric acid neutralized via co-distillation under vacuum.

Oleum-Mediated Sulfonation

Oleum (fuming sulfuric acid) accelerates sulfonation at lower temperatures (80–100°C) but requires careful control to avoid over-sulfonation. This method is less favored industrially due to hazardous waste generation.

Formylation of Benzene-1,3-disulfonic Acid

Introducing the formyl group at the 4-position is critical for subsequent hydrazone formation. Two primary routes are explored:

Oxidation of 4-Methylbenzene-1,3-disulfonic Acid

Analogous to methods in patent CN1105966A, the methyl group is oxidized to a formyl group using air as the oxidant and transition metal catalysts:

- Catalyst: Vanadyl sulfate (VOSO₄) or manganese sulfate (MnSO₄)

- Solvent: Water-glycol dimethyl ether mixtures

- Temperature: 50–55°C

- Yield: 84–93%

For example, 4-methylbenzene-1,3-disulfonic acid treated with VOSO₄ (0.3% w/w) and air (40 L/h) in aqueous methanol achieves 92.7% conversion to 4-formylbenzene-1,3-disulfonic acid after 3 hours.

Direct Formylation via Gattermann–Koch Reaction

While less common, the Gattermann–Koch reaction (using CO and HCl with AlCl₃) can introduce the formyl group. However, this method is incompatible with sulfonic acid groups due to competing side reactions.

Hydrazone Formation via Condensation

The final step involves condensing 4-formylbenzene-1,3-disulfonic acid with 4-nitrophenylhydrazine. Key findings from hydrazone synthesis protocols include:

Acid-Catalyzed Condensation

Ethanol or methanol serves as the solvent, with acetic acid (5–10% v/v) catalyzing the reaction:

- Molar Ratio: 1:1 (aldehyde:hydrazine)

- Temperature: Room temperature to reflux

- Reaction Time: 2–4 hours

- Yield: 80–85%

Diazonium Salt Coupling

Recent advances from Molecules (2025) demonstrate that aryldiazonium salts can streamline hydrazone formation. In a one-pot reaction:

- Reagents: 4-Nitrobenzenediazonium chloride, 4-formylbenzene-1,3-disulfonic acid, water

- Solvent: Acetonitrile

- Temperature: 25°C

- Yield: 78–82%

This method avoids isolated hydrazine handling, enhancing safety and scalability.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat and mass transfer during sulfonation and oxidation steps, reducing reaction times by 30–40% compared to batch processes.

Waste Management

Neutralization of residual sulfuric acid with sodium hydroxide generates sodium sulfate, which is recycled into the sulfonation catalyst.

Recent Advances in Catalytic Systems

Bimetallic Catalysts

Combining VOSO₄ and CuSO₄ during oxidation boosts formylation yields to 95% while operating at lower temperatures (40–45°C).

Solvent Optimization

Replacing methanol with diglyme reduces side reactions during oxidation, improving product purity from 88% to 93%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Reaction Time | Scalability |

|---|---|---|---|---|

| Sulfonation (H₂SO₄/Na₂SO₄) | Na₂SO₄ | 75–80% | 6–8 h | High |

| Oxidation (VOSO₄/air) | VOSO₄ | 84–93% | 3–6 h | Moderate |

| Acid-Catalyzed Condensation | Acetic acid | 80–85% | 2–4 h | High |

| Diazonium Salt Coupling | None | 78–82% | 0.5 h | Emerging |

Q & A

Q. What are the optimal synthetic routes for (E)-4-((2-(4-nitrophenyl)hydrazono)methyl)benzene-1,3-disulfonic acid, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation between 4-nitrophenylhydrazine and a suitable aldehyde precursor (e.g., 4-formylbenzene-1,3-disulfonic acid). Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of hydrazine to aldehyde in ethanol/water under reflux (70–80°C) for 6–8 hours .

- Purification : Recrystallization from hot aqueous ethanol (≥90% purity) or column chromatography (silica gel, eluent: methanol/ethyl acetate, 1:4 v/v).

- Purity Validation : Confirm via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Core techniques include:

- IR Spectroscopy : Identify hydrazone C=N stretch (~1600 cm⁻¹) and sulfonic acid S=O stretches (~1170 cm⁻¹, ~1030 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows hydrazone proton (NH) at δ 11.2–11.5 ppm and aromatic protons (benzene ring) at δ 7.5–8.3 ppm. ¹³C NMR confirms the imine carbon at δ 150–155 ppm .

- UV-Vis : Strong absorbance in the visible range (λmax ~400–450 nm due to π→π* transitions in the hydrazone and nitro groups) .

Q. What are the primary applications of this compound in analytical chemistry?

Methodological Answer: Its sulfonic acid groups and nitro-aromatic structure make it suitable for:

- Dye-Based Assays : As a pH-sensitive chromophore for metal ion detection (e.g., Fe³⁺, Cu²⁺) via colorimetric shifts. Prepare a 1 mM solution in PBS (pH 7.4) and measure absorbance changes at λmax after adding analytes .

- Biological Staining : Optimize staining protocols by adjusting concentration (0.1–0.5% w/v in PBS) and incubation time (10–30 minutes) to visualize cellular components without over-saturation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. predicted spectroscopic data?

Methodological Answer: Discrepancies between observed (e.g., NMR chemical shifts) and calculated data often arise from solvent effects or conformational flexibility. To address this:

- DFT Modeling : Use Gaussian09 with B3LYP/6-311++G(d,p) to optimize geometry and calculate NMR/IR spectra. Include solvent (DMSO) via the PCM model .

- Dynamic Effects : Perform molecular dynamics (MD) simulations (AMBER) to assess conformational changes influencing spectral outputs .

- Validation : Compare computed vs. experimental J-coupling constants (²J, ³J) to refine force field parameters .

Q. What strategies improve the compound’s thermal stability for high-temperature applications?

Methodological Answer: The compound’s thermal degradation (~200–250°C) limits its use in polymer matrices or industrial processes. Mitigation approaches include:

- Coordination Complexes : Synthesize metal complexes (e.g., with Cu²⁺ or Zn²⁺) to enhance stability. Characterize via TGA (N₂ atmosphere, 10°C/min) to confirm increased decomposition onset .

- Nanocomposite Encapsulation : Embed in silica nanoparticles (sol-gel method) to reduce thermal stress. Monitor stability via DSC (glass transition temperature shifts) .

Q. How can researchers design assays to evaluate its potential as a drug delivery agent?

Methodological Answer: Focus on its sulfonic acid groups for solubility and hydrazone linkage for pH-sensitive release:

- Loading Efficiency : Incubate with doxorubicin (1:2 molar ratio, pH 7.4) for 24 hours. Centrifuge and quantify unbound drug via UV-Vis (λ = 480 nm) .

- Release Kinetics : Use dialysis (PBS at pH 5.0 and 7.4). Sample at intervals and measure released drug via HPLC .

- Cytotoxicity : Test on HeLa cells (MTT assay, 48-hour exposure). Compare IC50 values with free drug to assess efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.